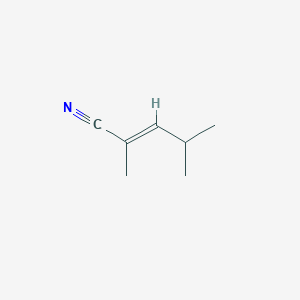
2,4-Dimethyl-2-pentenenitrile, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-2-pentenenitrile, (E)- is an organic compound with the molecular formula C7H11N. It is characterized by its nitrile functional group attached to a pentene backbone with two methyl groups at the 2 and 4 positions. This compound is known for its stereochemistry, specifically the (E)-configuration, which indicates the trans arrangement of substituents around the double bond.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-2-pentenenitrile, (E)- can be achieved through various organic reactions. One common method involves the alkylation of 2-methyl-2-pentenenitrile with a suitable alkylating agent under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the nitrile, followed by the addition of the alkylating agent.
Industrial Production Methods
Industrial production of 2,4-Dimethyl-2-pentenenitrile, (E)- often involves large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Catalysts may also be employed to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dimethyl-2-pentenenitrile, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted nitriles or amides.
Aplicaciones Científicas De Investigación
2,4-Dimethyl-2-pentenenitrile, (E)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,4-Dimethyl-2-pentenenitrile, (E)- involves its interaction with various molecular targets. The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins or other biomolecules, potentially altering their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Pentene, 4,4-dimethyl-, (Z)-: This is the cis isomer of 2,4-Dimethyl-2-pentenenitrile, (E)-, with different stereochemistry around the double bond.
2-Pentene, 4,4-dimethyl-: This compound lacks the nitrile group, making it less reactive in certain chemical reactions.
cis-1,1,1-Trimethyl-2-butene: Another similar compound with different substituents and stereochemistry.
Uniqueness
2,4-Dimethyl-2-pentenenitrile, (E)- is unique due to its specific (E)-configuration and the presence of the nitrile group, which imparts distinct reactivity and chemical properties. This makes it valuable in various synthetic and research applications.
Propiedades
Número CAS |
19124-18-6 |
|---|---|
Fórmula molecular |
C7H11N |
Peso molecular |
109.17 g/mol |
Nombre IUPAC |
(E)-2,4-dimethylpent-2-enenitrile |
InChI |
InChI=1S/C7H11N/c1-6(2)4-7(3)5-8/h4,6H,1-3H3/b7-4+ |
Clave InChI |
BDAQROGLFIAJKL-QPJJXVBHSA-N |
SMILES isomérico |
CC(C)/C=C(\C)/C#N |
SMILES canónico |
CC(C)C=C(C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


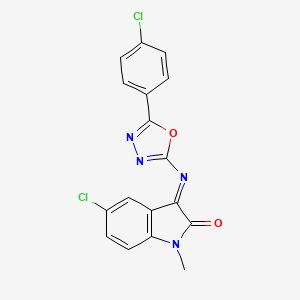

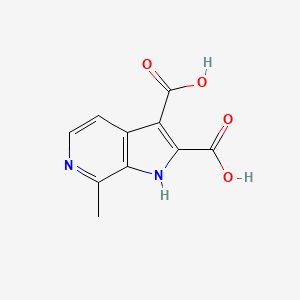




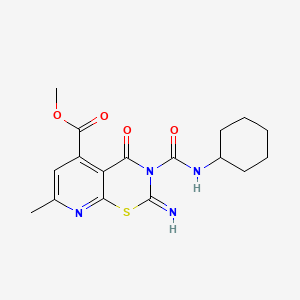
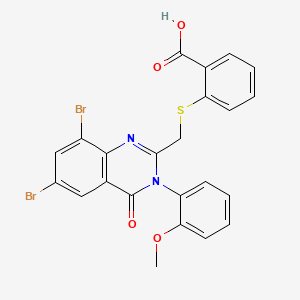
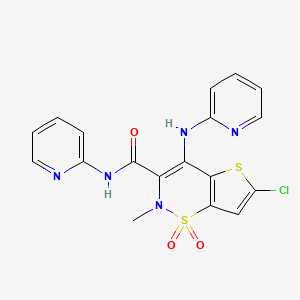

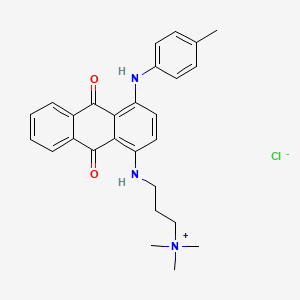
![[(3S,3aR,6S,6aS)-3-[4-[2-(1H-benzimidazol-2-yl)ethyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12709148.png)

